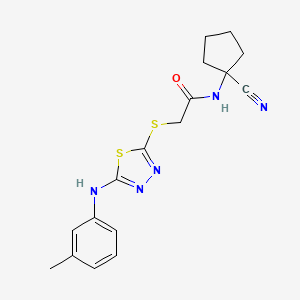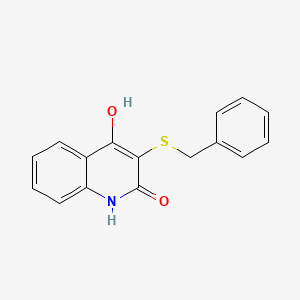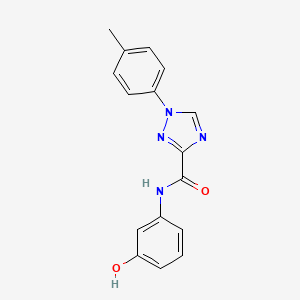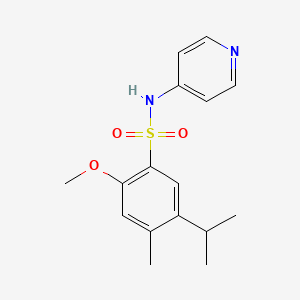![molecular formula C20H18N4O2S2 B13364896 3-[(Benzylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364896.png)
3-[(Benzylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl [6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a benzodioxin ring, a triazolothiadiazole moiety, and a benzyl sulfide group, making it a subject of interest in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of benzyl [6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the benzodioxin ring: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the 2,3-dihydro-1,4-benzodioxin ring.
Synthesis of the triazolothiadiazole moiety: This involves the cyclization of appropriate hydrazides with thiocarbohydrazide in the presence of a suitable catalyst.
Coupling reactions: The final step involves coupling the benzodioxin and triazolothiadiazole intermediates with benzyl halides in the presence of a base such as sodium carbonate or lithium hydride in a solvent like dimethylformamide (DMF).
Analyse Des Réactions Chimiques
Benzyl [6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like thiols or amines replace the benzyl group.
Applications De Recherche Scientifique
This compound has several scientific research applications, including :
Antibacterial activity: It has been shown to inhibit bacterial biofilm formation, making it a potential candidate for antibacterial agents.
Medicinal chemistry: Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Material science: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of benzyl [6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit biofilm formation . The compound’s triazolothiadiazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Benzyl [6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can be compared with other similar compounds such as :
- Prosympal
- Dibozane
- Piperoxan
- Doxazosin
These compounds share structural similarities, such as the presence of benzodioxin or triazolothiadiazole moieties. benzyl [6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H18N4O2S2 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
3-(benzylsulfanylmethyl)-6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H18N4O2S2/c1-2-4-14(5-3-1)12-27-13-18-21-22-20-24(18)23-19(28-20)11-15-6-7-16-17(10-15)26-9-8-25-16/h1-7,10H,8-9,11-13H2 |
Clé InChI |
RQJIRGWHORSMTM-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)CC3=NN4C(=NN=C4S3)CSCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(benzyloxy)-N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13364818.png)
![4-Chloro-3-methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13364825.png)
![2-((3-Aminopyrazolo[1,5-a]pyridin-2-yl)oxy)ethanol hydrochloride](/img/structure/B13364840.png)

![N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364845.png)
![5-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1-benzyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13364858.png)


![(3S,4R)-4-[(2,4-difluorophenyl)amino]oxolan-3-ol](/img/structure/B13364873.png)


![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B13364904.png)
![(1R,2S,6R,14R)-11,15-dimethoxy-5-methyl-13-oxa-5-azaoctacyclo[13.10.2.12,8.01,6.02,14.016,25.018,23.012,28]octacosa-8(28),9,11,16,18,20,22,24,26-nonaene-17,24-diol](/img/structure/B13364910.png)
![5-[4-Methoxy-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxylic acid](/img/structure/B13364913.png)
